Compound Description: N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Dimethylethyl Ester, also known as Boc-aminophthalimide, is a reagent used for converting alcohols into alkylated carbazates or hydrazines. []
Relevance: This compound shares the core phthalimide structure (1,3-dihydro-1,3-dioxo-2H-isoindol) with 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. The difference lies in the substituents at the 2-position and the presence of a carboxamide group in the target compound. []
Compound Description: N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-carbamic Acid, 1,1-Phenylmethyl Ester, also known as Cbz-aminophthalimide, is another reagent used for converting alcohols into alkylated carbazates or hydrazines. []
Relevance: Similar to Boc-aminophthalimide, Cbz-aminophthalimide also shares the phthalimide core structure with 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. The difference again lies in the substituents at the 2-position and the presence of a carboxamide group in the target compound. []
Compound Description: This compound was synthesized through a dehydrative condensation reaction between maleic anhydride and N-benzyl-4-aminophthalimide. The structure exhibits a maleimide ring rotated by 43.8° with respect to the phthalimide plane and a dihedral angle of 91.0° between the phthalimide and benzyl group planes. []
Relevance: This compound and 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide both possess a benzyl group at the 2-position of the phthalimide core. The difference is the presence of a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl substituent at the 5-position in this compound, compared to the carboxamide group in the target compound. []
Compound Description: N‐Benzyloxycarbonyloxy ‐5‐norbornene ‐2,3‐dicarboximide, also referred to as NBND, is a reagent utilized for introducing a carboxybenzyl (Cbz) protecting group, exhibiting selectivity for less hindered amines. []
Relevance: While structurally distinct, N‐Benzyloxycarbonyloxy ‐5‐norbornene ‐2,3‐dicarboximide is relevant to 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide due to its use in installing a Cbz protecting group, which could be a potential synthetic strategy for modifying the target compound. []
Compound Description: This compound is a phthalimide derivative designed as a potential drug candidate for treating the symptoms of sickle cell anemia. Its mutagenic potency was evaluated in a Salmonella/Microsome assay. []
Relevance: This compound and 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide share the phthalimide core. The key difference is the presence of a methyl nitrate group at the 2-position in this compound, compared to the benzyl and carboxamide groups in the target compound. Both compounds belong to the phthalimide derivatives category and are investigated for their potential therapeutic properties. []
Compound Description: Similar to compound 1, this phthalimide derivative is also a potential drug candidate for sickle cell anemia treatment, investigated for its mutagenic potency. []
Relevance: This compound shares the phthalimide core with 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. The difference lies in the ethyl nitrate group at the 2-position, compared to the benzyl and carboxamide groups in the target compound. Both compounds are classified as phthalimide derivatives and are studied for their potential therapeutic applications. []
Compound Description: This is another phthalimide derivative explored as a potential drug candidate for sickle cell anemia and assessed for its mutagenic properties. []
Compound Description: This phthalimide derivative, also assessed for mutagenicity, is a potential drug candidate for managing sickle cell anemia symptoms. []
Relevance: Structurally similar to 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide through the shared phthalimide core, this compound differs due to the presence of a N-hydroxy-benzenesulfonamide substituent at the 4-position instead of the benzyl and carboxamide groups in the target compound. Both are classified as phthalimide derivatives and studied for their potential as therapeutic agents. []
Compound Description: This compound is another phthalimide derivative investigated for its potential use in sickle cell anemia treatment and its mutagenic properties. []
Relevance: This compound exhibits significant structural similarity to 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide due to the shared phthalimide core and the benzyl substituent. The main difference is the presence of a nitrate group on the benzyl ring in this compound instead of the carboxamide group found in the target compound. Both compounds belong to the phthalimide derivatives category and are explored for their potential therapeutic applications. []
Compound Description: This compound is a phthalimide derivative designed as a potential drug candidate for treating sickle cell anemia, and its mutagenic potency was evaluated in a Salmonella/Microsome assay. []
Relevance: This compound and 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide both contain the phthalimide core. The key difference is the presence of a 2-[4-(phenyl)ethyl nitrate group at the 2-position in this compound, compared to the benzyl and carboxamide groups in the target compound. Both compounds belong to the phthalimide derivatives category and are investigated for their potential therapeutic properties. []
Compound Description: Lap desf 1 is a novel hybrid compound designed to treat sickle cell disease by combining the nitric oxide-donating nitrate ester subunit of hydroxyurea and the phthalimide ring of thalidomide. This compound showed promising results in inducing γ-globin gene expression and suppressing cytokine production in activated monocytes. []
Relevance: Lap desf 1 shares the phthalimide core structure with 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. Both compounds are investigated for their potential therapeutic effects on sickle cell disease. The major difference lies in the substituent at the 2-position of the phthalimide core, where Lap desf 1 features a 2-[4-(phenyl)ethyl nitrate group instead of the benzyl and carboxamide groups present in the target compound. []
Compound Description: Lap desf 2 is another novel hybrid compound designed for sickle cell disease treatment, incorporating the pharmacophores of hydroxyurea and thalidomide. This compound demonstrates potent γ-globin induction activity. []
Relevance: Lap desf 2 shares the phthalimide core with 2-benzyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, and both are investigated for their potential therapeutic benefits in sickle cell disease. The main distinction lies in the substituent at the 4-position of the phthalimide core, where Lap desf 2 features a N-hydroxybenzenesulfonamide group, unlike the benzyl and carboxamide groups present in the target compound. []
Compound Description: Lap desf 3 is a novel hybrid compound designed to treat sickle cell disease by combining the nitric oxide-donating nitrate ester subunit of hydroxyurea and the phthalimide ring of thalidomide. This compound is currently under investigation for its ability to induce γ-globin gene expression and suppress cytokine production. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.